molecular formula C27H34N2O5 B5416665 [4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate

[4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate

Cat. No.: B5416665
M. Wt: 466.6 g/mol
InChI Key: WFMPVNNNUQUCDQ-RCCKNPSSSA-N
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Description

[4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amide, ketone, and ester, which contribute to its diverse reactivity and potential utility.

Properties

IUPAC Name

[4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-18(30)34-22-14-13-19(16-23(22)33-7)15-21(28-24(31)20-11-9-8-10-12-20)25(32)29-27(5,6)17-26(2,3)4/h8-16H,17H2,1-7H3,(H,28,31)(H,29,32)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMPVNNNUQUCDQ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NC(C)(C)CC(C)(C)C)NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C(\C(=O)NC(C)(C)CC(C)(C)C)/NC(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzamido Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido group.

    Formation of the Enone Intermediate: The enone moiety can be synthesized through an aldol condensation reaction between an aldehyde and a ketone.

    Coupling of Intermediates: The benzamido and enone intermediates are then coupled under suitable conditions to form the desired product.

    Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amide groups.

    Reduction: Reduction reactions can target the ketone and enone functionalities.

    Substitution: The aromatic ring and ester group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound could be used to study enzyme interactions, particularly those involving amide and ester bonds.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, given its structural similarity to known bioactive molecules.

Industry

In industry, the compound might be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for [4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-2-benzamido-3-oxo-3-(2,4,4-trimethylpentan-2-ylamino)prop-1-enyl]-2-methoxyphenyl] acetate: shares similarities with other amide and ester-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse reactivity. This makes it a valuable compound for various synthetic and research applications.

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